molecular formula C8H5BrFNO4 B2933319 Methyl 2-bromo-5-fluoro-4-nitrobenzoate CAS No. 1805503-91-6

Methyl 2-bromo-5-fluoro-4-nitrobenzoate

Cat. No.: B2933319
CAS No.: 1805503-91-6
M. Wt: 278.033
InChI Key: DIZICDGIOHMPPZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 and a molecular weight of 278.03 g/mol . It is a derivative of benzoic acid and features a bromine, fluorine, and nitro group attached to the benzene ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Methyl 2-bromo-5-fluoro-4-nitrobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of “Methyl 2-bromo-5-fluoro-4-nitrobenzoate” is not specified in the sources I found. The compound’s reactivity would likely depend on the specific context of its use, such as the presence of other reactants and the conditions of the reaction .

Safety and Hazards

“Methyl 2-bromo-5-fluoro-4-nitrobenzoate” is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . Specific hazard statements and precautionary statements were not provided in the sources I found.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-fluoro-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-bromo-5-fluorobenzoate, followed by esterification. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-5-fluoro-4-nitrobenzoate is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

methyl 2-bromo-5-fluoro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZICDGIOHMPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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